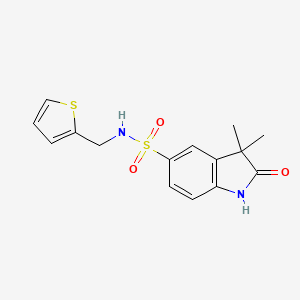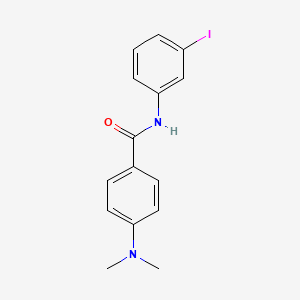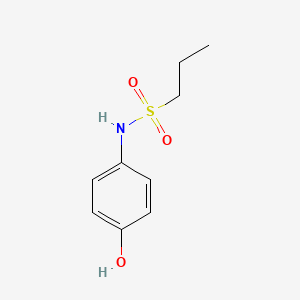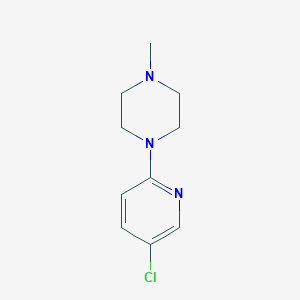
N-(4-methylphenyl)-4-piperidin-1-ylquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-4-piperidin-1-ylquinazolin-2-amine, commonly known as MPQ, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. It belongs to the class of quinazoline derivatives and has been found to exhibit a wide range of pharmacological activities.
Wirkmechanismus
MPQ acts as a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a key role in the regulation of cyclic nucleotide signaling pathways. By inhibiting PDE10A, MPQ increases the levels of cyclic nucleotides, which in turn leads to the activation of various signaling pathways that are involved in the regulation of neuronal function.
Biochemical and Physiological Effects:
MPQ has been found to exert a number of biochemical and physiological effects, including the modulation of dopamine and glutamate signaling pathways, the regulation of neuroinflammation, and the promotion of neurogenesis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPQ in lab experiments is its high selectivity for PDE10A, which allows for the precise modulation of cyclic nucleotide signaling pathways. However, one of the limitations of using MPQ is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on MPQ. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of MPQ in other neurological disorders, such as Huntington's disease and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of MPQ, as well as its potential side effects and toxicity.
Synthesemethoden
MPQ can be synthesized using various methods, including the reaction of 4-methylphenylhydrazine with 2-chloroquinazoline, followed by the reaction of the resulting intermediate with piperidine. Another method involves the reaction of 4-methylphenylhydrazine with 2-aminobenzonitrile, followed by the reaction of the resulting intermediate with piperidine.
Wissenschaftliche Forschungsanwendungen
MPQ has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has also been found to exhibit anti-inflammatory and anti-tumor activities.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-4-piperidin-1-ylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-15-9-11-16(12-10-15)21-20-22-18-8-4-3-7-17(18)19(23-20)24-13-5-2-6-14-24/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJBRPROIHUEIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxy-N-(2,4,6-trimethylphenyl)benzamide](/img/structure/B7478980.png)
![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B7478982.png)




![N-(3,5-dimethoxyphenyl)-2-[4-(2-methoxyphenyl)piperazino]acetamide](/img/structure/B7479008.png)



![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7479038.png)
![3-(5-Bromo-2-thienyl)-6-{4-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B7479046.png)
![1-(2,5-dimethylphenyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B7479065.png)
![[2-Oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl] 3,5-dichlorobenzoate](/img/structure/B7479075.png)